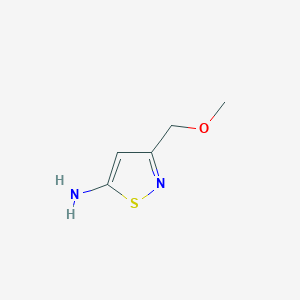
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is a chemical compound that features a pyrimidine ring substituted with a propyl group at the 5-position and a 4-Boc-1-piperazinyl group at the 2-position. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable propyl halide.
Attachment of the 4-Boc-1-piperazinyl Group: This step involves the nucleophilic substitution of the pyrimidine ring with 4-Boc-1-piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile: Similar structure but with a cyano group at the 5-position instead of a propyl group.
2-(4-Boc-1-piperazinyl)acetic acid: Contains an acetic acid moiety instead of a pyrimidine ring.
4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline: Features a quinoline ring with a trifluoromethyl group.
Uniqueness
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is unique due to the presence of both a propyl group and a Boc-protected piperazine moiety on the pyrimidine ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H26N4O2 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 4-(5-propylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-5-6-13-11-17-14(18-12-13)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
LKXRBXCJWOVJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)


![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
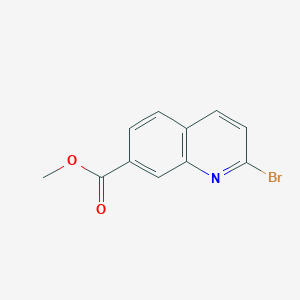
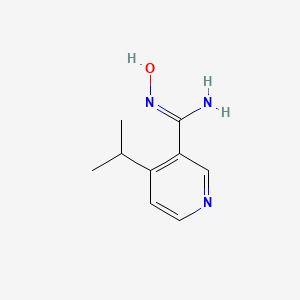

![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
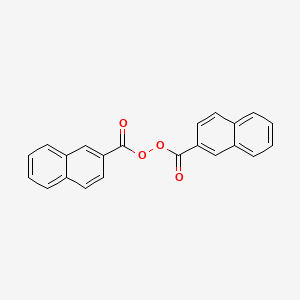
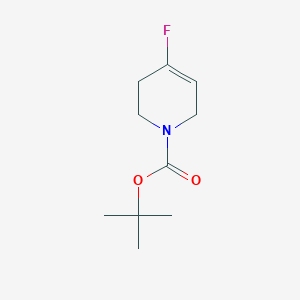

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
